molecular formula C12H16N6O2S3 B515355 3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]

3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]

Cat. No.: B515355
M. Wt: 372.5g/mol
InChI Key: ZIOICQBHIPCYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]” is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]” typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives.

    Functionalization: Introduction of the methyl group at the 5-position of the thiadiazole ring.

    Linking the Thiadiazole Units: This involves the formation of the propanamide linkage through reactions such as amidation or thiolation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The thiadiazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry.

    Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Thiadiazole derivatives have shown activity against a range of microorganisms.

    Anticancer Agents: Some compounds in this class have been investigated for their potential to inhibit cancer cell growth.

    Anti-inflammatory Agents: These compounds can also exhibit anti-inflammatory properties.

Industry

    Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides.

    Pharmaceuticals: Used in the development of new drugs with various therapeutic effects.

Mechanism of Action

The mechanism of action of “3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]” would depend on its specific application. Generally, thiadiazole compounds can interact with biological targets such as enzymes, receptors, or DNA. They may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 5-Methyl-1,3,4-thiadiazole-2-amine
  • 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid

Uniqueness

“3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]” is unique due to its specific structure, which includes multiple thiadiazole units linked by a propanamide chain. This unique structure may confer specific biological activities or chemical properties that are not present in simpler thiadiazole derivatives.

Properties

Molecular Formula

C12H16N6O2S3

Molecular Weight

372.5g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]sulfanylpropanamide

InChI

InChI=1S/C12H16N6O2S3/c1-7-15-17-11(22-7)13-9(19)3-5-21-6-4-10(20)14-12-18-16-8(2)23-12/h3-6H2,1-2H3,(H,13,17,19)(H,14,18,20)

InChI Key

ZIOICQBHIPCYRE-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)CCSCCC(=O)NC2=NN=C(S2)C

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCSCCC(=O)NC2=NN=C(S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.